N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide
Description
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests that it may have unique chemical and pharmacological properties.
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(15-4-1-5-16-20-10-11-22(15)16)21-14-3-2-12-24-17(14)13-6-8-19-9-7-13/h1,4-11,14,17H,2-3,12H2,(H,21,23)/t14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKKJTOJCOPCCX-WMLDXEAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=CC=CC4=NC=CN43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=CC=CC4=NC=CN43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide can be achieved through multiple synthetic routes One common method involves the condensation of 2-aminopyridine with a suitably protected oxirane derivative, followed by cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include the use of automated reactors and continuous flow processes to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its pyridine and imidazo[1,2-a]pyridine moieties are particularly reactive sites for these transformations.
Common Reagents and Conditions
Oxidation: : Often performed using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Typically achieved with reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Commonly carried out using halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., amines, thiols) under suitable conditions.
Major Products
The major products from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation can introduce various functional groups like carboxyl or hydroxyl groups, while substitution reactions can lead to the formation of new derivatives with modified pharmacological properties.
Scientific Research Applications
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: : Its potential to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Explored for its use in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, its binding to an enzyme's active site may inhibit its activity, thereby influencing metabolic pathways.
Comparison with Similar Compounds
Compared to other imidazo[1,2-a]pyridine derivatives, N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide exhibits unique structural features that confer distinct biological activities. Similar compounds include:
Imidazo[1,2-a]pyridine-5-carboxamide: : Lacks the oxane and pyridine substituents, resulting in different pharmacological properties.
Pyridinylimidazo[1,2-a]pyridine: : Contains variations in the positioning of the pyridine ring, leading to alterations in receptor binding affinity and specificity.
Oxane-imidazo[1,2-a]pyridine derivatives: : Structural analogs that differ in the configuration of the oxane ring, impacting their chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
